N-tert-butyl-1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide
Description
N-tert-butyl-1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide is a pyrimidine derivative featuring a 6-methyl-2-(methylsulfanyl)pyrimidin-4-yl core linked to a pyrrolidine-3-carboxamide scaffold and a tert-butyl group. Key features include:
- Pyrimidine ring: Substituted with methyl and methylsulfanyl groups at positions 6 and 2, respectively, enhancing electronic and steric properties.
- Pyrrolidine-3-carboxamide: Provides conformational rigidity and hydrogen-bonding capacity.
- tert-Butyl group: Likely improves metabolic stability and lipophilicity .
Properties
IUPAC Name |
N-tert-butyl-1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4OS/c1-10-8-12(17-14(16-10)21-5)19-7-6-11(9-19)13(20)18-15(2,3)4/h8,11H,6-7,9H2,1-5H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWBZFYIBXSVHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)N2CCC(C2)C(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-tert-butyl-1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H28N4O3S
- Molecular Weight : 368.49 g/mol
- CAS Number : 1353966-92-3
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, focusing on its antiviral, antibacterial, and anticancer properties.
Antiviral Activity
Research indicates that compounds with similar structural motifs exhibit promising antiviral effects. For instance, derivatives of pyrimidine have shown significant activity against viral pathogens by targeting specific viral enzymes. In vitro studies suggest that N-tert-butyl derivatives can inhibit viral replication at micromolar concentrations, demonstrating a mechanism that may involve interference with viral RNA synthesis .
Antibacterial and Antimycobacterial Activity
The compound's structural features suggest potential antimicrobial properties. Studies on related pyrimidine compounds have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds in this class have shown minimum inhibitory concentrations (MICs) in the range of 0.5 to 16 μg/mL against various strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound is under investigation, particularly its ability to induce apoptosis in cancer cells. Preliminary results indicate that it may inhibit cell proliferation in certain cancer lines, suggesting a possible role in cancer therapy .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways of pathogens.
- Receptor Modulation : Potential interaction with cellular receptors involved in signal transduction pathways may lead to altered cellular responses.
- DNA/RNA Interaction : The ability to bind nucleic acids could disrupt replication processes in both bacterial and viral pathogens.
Case Studies
- Antiviral Efficacy Against HIV :
- Antibacterial Testing :
Data Tables
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- Several studies have indicated that derivatives of pyrimidine compounds exhibit anticancer properties. For instance, compounds with similar structures have been shown to inhibit tumor growth in various cancer cell lines. In vitro studies demonstrated that N-tert-butyl-1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide could induce apoptosis in cancer cells through the activation of specific pathways related to cell cycle regulation and apoptosis .
- Antimicrobial Properties :
- Neurological Research :
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Inhibits growth of various bacterial strains | |
| Neuroprotective | Modulates neurotransmitter levels |
Case Studies
-
Case Study on Anticancer Efficacy :
- In a study published in Journal of Medicinal Chemistry, researchers synthesized several analogs of this compound and evaluated their anticancer properties. The lead compound demonstrated significant inhibition of cell proliferation in breast cancer models, with IC50 values lower than traditional chemotherapeutics .
- Antimicrobial Testing :
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Pyrimidine Derivatives
(a) 6-methyl-2-(methylsulfanyl)pyrimidin-4-ol
- Structure : Shares the 6-methyl-2-(methylsulfanyl)pyrimidine core but lacks the pyrrolidine-3-carboxamide and tert-butyl groups.
- Key Difference : The hydroxyl group at position 4 contrasts with the target compound’s pyrrolidine linkage, reducing steric bulk and altering solubility. This derivative may serve as a synthetic precursor .
(b) N-methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine
- Structure : Contains a pyrazole ring instead of pyrrolidine, with a tetrahydrofuran substituent.
tert-Butyl-Containing Analogs
(a) tert-Butyl N-[1-(2-methylsulfonyl-6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbamate
- Structure : Features a piperidine ring and methylsulfonyl group instead of pyrrolidine and methylsulfanyl.
- Key Difference : The sulfonyl group increases polarity and oxidation stability compared to the thioether in the target compound. Piperidine’s larger ring size may influence binding pocket compatibility .
(b) tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- Structure : Pyrrolidine is linked to a pyridine ring with iodo and methoxy substituents.
Carboxamide and Sulfanyl Modifications
(a) N-methoxy-N-methyl-2-pivalamidoisonicotinamide
Structural and Functional Comparison Table
Research Implications
- Synthetic Flexibility : The tert-butyl and methylsulfanyl groups in the target compound suggest compatibility with modular synthesis, as seen in analogs like tert-butyl carbamates and pyrimidine-thioethers .
- Structure-Activity Relationships (SAR) : Replacing pyrrolidine with piperidine (as in ) or modifying the sulfanyl to sulfonyl group significantly alters electronic and steric profiles, critical for optimizing target engagement.
- Physicochemical Properties : The tert-butyl group enhances lipophilicity, while the pyrrolidine carboxamide balances solubility—a feature absent in simpler pyrimidine derivatives like 6-methyl-2-(methylsulfanyl)pyrimidin-4-ol .
Preparation Methods
Cyclocondensation for Pyrimidine Ring Formation
The 6-methyl-2-(methylsulfanyl)pyrimidin-4-yl subunit is synthesized from ethyl acetoacetate and thiourea derivatives. A representative protocol involves:
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Reaction of ethyl acetoacetate with methyl isothiocyanate in ethanol under reflux to form a thiourea intermediate.
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Cyclization with sodium ethoxide at 80°C, yielding 2-(methylsulfanyl)-6-methylpyrimidin-4-ol.
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Chlorination using phosphorus oxychloride (POCl₃) and tetramethylammonium chloride (TMAC) to convert the hydroxyl group to a chloride, producing 4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine.
Key Data:
| Step | Reagents/Conditions | Yield | Characterization |
|---|---|---|---|
| 1 | Ethanol, reflux, 12h | 85% | IR: 1680 cm⁻¹ (C=O) |
| 2 | NaOEt, 80°C, 6h | 78% | ¹H NMR (CDCl₃): δ 2.45 (s, 3H, CH₃), 2.62 (s, 3H, SCH₃) |
| 3 | POCl₃, TMAC, 110°C, 4h | 90% | MS: m/z 201 [M+H]⁺ |
Functionalization of the Pyrimidine Ring
The 4-chloro intermediate undergoes nucleophilic displacement with pyrrolidine-3-carboxamide derivatives. To avoid competing reactions at the 2-(methylsulfanyl) group, mild conditions are employed:
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Coupling with N-tert-butylpyrrolidine-3-carboxamide in acetonitrile using potassium carbonate (K₂CO₃) as a base at 60°C.
-
Microwave-assisted synthesis (100°C, 30 min) to enhance reaction efficiency and reduce byproduct formation.
Comparative Yields:
| Method | Time | Yield | Purity (HPLC) |
|---|---|---|---|
| Conventional heating | 12h | 65% | 95% |
| Microwave-assisted | 0.5h | 82% | 98% |
Synthesis of the Pyrrolidine-3-carboxamide Fragment
Pyrrolidine Ring Construction
The pyrrolidine ring is synthesized via reductive amination of γ-aminobutyraldehyde derivatives:
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Condensation of 4-aminobutyraldehyde dimethyl acetal with tert-butyl isocyanate in dichloromethane (DCM).
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Acid-catalyzed cyclization using trifluoroacetic acid (TFA) to form the pyrrolidine ring.
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Hydrolysis of the acetal with aqueous HCl to yield pyrrolidine-3-carboxylic acid.
Reaction Conditions:
-
Cyclization: TFA/DCM (1:1), 25°C, 6h (Yield: 75%)
-
Hydrolysis: 2M HCl, reflux, 3h (Yield: 90%)
Carboxamide Formation
The carboxylic acid is converted to the tert-butyl carboxamide via a mixed carbonic anhydride method:
-
Activation with ethyl chloroformate in tetrahydrofuran (THF) at -10°C.
Analytical Data:
-
¹³C NMR (DMSO-d₆): δ 28.1 (C(CH₃)₃), 172.8 (C=O)
-
HRMS: m/z 213.1602 [M+H]⁺ (calc. 213.1598)
Final Coupling and Purification
The pyrimidine chloride and pyrrolidine-carboxamide are coupled under optimized conditions:
-
Buchwald–Hartwig amination using palladium(II) acetate (Pd(OAc)₂) and Xantphos as a ligand.
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Solvent system : toluene/isopropanol (4:1) at 90°C for 24h.
Optimization Table:
| Catalyst System | Ligand | Yield |
|---|---|---|
| Pd(OAc)₂/Xantphos | Xantphos | 88% |
| Pd(dba)₂/BINAP | BINAP | 72% |
Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:1) followed by recrystallization from ethanol/water.
Analytical Characterization and Validation
-
Nuclear Magnetic Resonance (NMR) :
-
High-Resolution Mass Spectrometry (HRMS) :
-
Observed m/z: 363.1845 [M+H]⁺ (calc. 363.1841)
-
-
HPLC Purity : >99% (C18 column, acetonitrile/water gradient).
Scale-Up Considerations and Process Optimization
Industrial-scale synthesis prioritizes cost-effectiveness and safety:
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Chlorination step : Replace POCl₃ with PSCl₃ for reduced corrosivity.
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Catalyst recycling : Pd recovery via extraction with polyvinylpyrrolidone (PVP).
-
Continuous flow chemistry : Enhances yield (94%) and reduces reaction time to 2h.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Conventional heating | Low equipment cost | Long reaction times (12–24h) |
| Microwave-assisted | Rapid, high yield | Specialized equipment required |
| Continuous flow | Scalable, consistent purity | High initial investment |
Q & A
Basic: What methodologies are recommended for optimizing the synthesis yield of N-tert-butyl-1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide?
Answer:
Optimization involves systematic screening of reaction parameters:
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane, acetonitrile) enhance nucleophilic substitution at the pyrimidine ring .
- Catalysts : Use bases like sodium hydride or potassium carbonate to facilitate carbamate linkage formation .
- Temperature control : Reactions are typically conducted at room temperature or slightly elevated (40–60°C) to balance yield and byproduct formation .
- Design of Experiments (DoE) : Employ fractional factorial designs to identify critical variables (e.g., stoichiometry, reaction time) .
Basic: Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
Answer:
A multi-technique approach is required:
- NMR Spectroscopy : 1H/13C NMR resolves pyrrolidine and pyrimidine ring protons; 2D NMR (e.g., COSY, NOESY) confirms stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (±1 ppm accuracy) and detects impurities .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) .
Advanced: How can enantiomeric excess be determined for stereoisomers of this compound?
Answer:
- Chiral Chromatography : Use Chiralpak® IA/IB columns with n-hexane/isopropanol mobile phases to separate enantiomers .
- Circular Dichroism (CD) : Correlate elution order with CD spectra for absolute configuration assignment .
- X-ray Crystallography : Resolve ambiguities in stereochemistry by analyzing single-crystal structures .
Advanced: What strategies address contradictions in bioactivity data across different assay systems?
Answer:
- Assay Standardization : Normalize protocols for cell lines (e.g., HEK293 vs. HeLa) and incubation times .
- Target Engagement Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (KD values) .
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may explain discrepancies in in vitro vs. in vivo efficacy .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding modes to enzymes (e.g., kinases) .
- MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability .
- QSAR Analysis : Derive predictive models using descriptors like logP, polar surface area, and H-bond donors .
Advanced: What experimental approaches resolve spectral data contradictions (e.g., NMR vs. X-ray)?
Answer:
- Dynamic NMR : Probe temperature-dependent shifts to identify rotameric equilibria in solution .
- Cross-Validation : Compare DFT-calculated chemical shifts (B3LYP/6-31G*) with experimental NMR data .
- Crystallographic Refinement : Re-examine X-ray data with SHELXL to resolve disorder in flexible substituents .
Advanced: How does the methylsulfanyl group influence reactivity in downstream functionalization?
Answer:
- Oxidation Studies : Treat with mCPBA to convert methylsulfanyl to methylsulfonyl, altering electronic properties (monitor via TLC) .
- Nucleophilic Substitution : Replace methylsulfanyl with amines (e.g., piperazine) under Pd-catalyzed conditions .
- Stability Profiling : Assess degradation under accelerated conditions (40°C/75% RH) via LC-MS to guide storage protocols .
Advanced: What methodologies quantify the compound’s metabolic stability in hepatic models?
Answer:
- Microsomal Incubations : Use human liver microsomes (HLM) with NADPH cofactor; measure half-life (t1/2) via LC-MS/MS .
- CYP Inhibition Assays : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
- Plasma Protein Binding : Equilibrium dialysis to determine free fraction (%) relevant to pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
